molecular formula C26H23N3S B12856635 4-Ethyl-N-(4-(4-phenylquinolin-2-yl)phenyl)-4,5-dihydrothiazol-2-amine

4-Ethyl-N-(4-(4-phenylquinolin-2-yl)phenyl)-4,5-dihydrothiazol-2-amine

Katalognummer: B12856635
Molekulargewicht: 409.5 g/mol
InChI-Schlüssel: IMGOBPRWCTWDJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethyl-N-(4-(4-phenylquinolin-2-yl)phenyl)-4,5-dihydrothiazol-2-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline moiety, a phenyl group, and a thiazole ring, making it a molecule of interest for its unique structural properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-N-(4-(4-phenylquinolin-2-yl)phenyl)-4,5-dihydrothiazol-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the phenyl group and the thiazole ring. Common reagents used in these reactions include various halogenated compounds, amines, and thiazole derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Industrial methods may also involve continuous flow reactors and automated systems to enhance production efficiency and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethyl-N-(4-(4-phenylquinolin-2-yl)phenyl)-4,5-dihydrothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.

Wirkmechanismus

The mechanism of action of 4-Ethyl-N-(4-(4-phenylquinolin-2-yl)phenyl)-4,5-dihydrothiazol-2-amine involves its interaction with specific molecular targets and pathways. The quinoline and thiazole moieties may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific context of its application, such as its use in drug development or as a research tool.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-bromo-4-phenyl-3-(4-phenylquinolin-2-yl)-1H-quinolin-2-one
  • 6-Chloro-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenyl-2-piperidin-1-ylquinoline
  • {5-Chloro-2-[(6-chloro-3-ethyl-4-phenylquinolin-2-yl)amino]phenyl}(phenyl)methanone

Uniqueness

4-Ethyl-N-(4-(4-phenylquinolin-2-yl)phenyl)-4,5-dihydrothiazol-2-amine is unique due to its specific combination of functional groups and structural features The presence of the quinoline, phenyl, and thiazole moieties in a single molecule provides a distinct set of chemical and biological properties that may not be found in other similar compounds

Eigenschaften

Molekularformel

C26H23N3S

Molekulargewicht

409.5 g/mol

IUPAC-Name

4-ethyl-N-[4-(4-phenylquinolin-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine

InChI

InChI=1S/C26H23N3S/c1-2-20-17-30-26(27-20)28-21-14-12-19(13-15-21)25-16-23(18-8-4-3-5-9-18)22-10-6-7-11-24(22)29-25/h3-16,20H,2,17H2,1H3,(H,27,28)

InChI-Schlüssel

IMGOBPRWCTWDJB-UHFFFAOYSA-N

Kanonische SMILES

CCC1CSC(=N1)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.